2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

Description

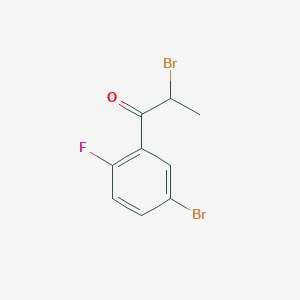

2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one is a brominated aromatic ketone characterized by a propan-1-one backbone substituted with a bromine atom at the 2-position and a 5-bromo-2-fluorophenyl group at the 1-position. Its molecular formula is C₉H₇Br₂FO, with a molar mass of 309.8 g/mol.

Properties

Molecular Formula |

C9H7Br2FO |

|---|---|

Molecular Weight |

309.96 g/mol |

IUPAC Name |

2-bromo-1-(5-bromo-2-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 |

InChI Key |

IDLKFIBLUABZAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)Br)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5’-Dibromo-2’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the use of dibromination reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2,5’-Dibromo-2’-fluoropropiophenone often employs large-scale bromination and fluorination processes. These methods utilize efficient brominating agents like oxalyl bromide and fluorinating agents to achieve the desired compound. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5’-Dibromo-2’-fluoropropiophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Reagents like DBDMH and oxalyl bromide are commonly used.

Fluorination: Fluorinating agents such as Selectfluor are employed.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted propiophenone derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Role as an Intermediate : 2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for constructing diverse chemical frameworks.

- Synthetic Pathways : The synthesis can be achieved through various methods including halogenation reactions and palladium-catalyzed cross-coupling reactions, which are essential for creating complex structures from simpler precursors .

2. Medicinal Chemistry

- Pharmaceutical Development : The compound is utilized in the development of pharmaceuticals, particularly as a building block for drug candidates. Its halogenated structure enhances interactions with biological targets, such as enzymes and receptors, which may lead to new therapeutic agents.

- Biological Activity : Studies indicate that this compound exhibits significant biological activity. It has been shown to possess antimicrobial properties against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness in the micromolar range.

3. Material Science

- Advanced Materials Preparation : The compound is also explored for its potential in the preparation of advanced materials with specific properties. Its unique chemical characteristics allow for modifications that can enhance material performance in various applications.

Antimicrobial Activity

A study evaluating the antimicrobial effects of this compound demonstrated its effectiveness against several bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in clinical settings.

Synthesis Innovations

Recent advancements in synthetic methodologies have facilitated the production of this compound through innovative approaches that enhance yield and reduce environmental impact. For instance, one-pot strategies have been developed that streamline the synthesis process while maintaining high purity levels of the final product .

Mechanism of Action

The mechanism of action of 2,5’-Dibromo-2’-fluoropropiophenone involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Comparative Analysis

Substituent Effects on Reactivity and Stability

- Halogen Type and Position: Bromine at the 2-position of the propanone backbone enhances electrophilicity, facilitating nucleophilic substitution reactions. Chlorine in 2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8) is less electronegative than fluorine, leading to distinct electronic profiles and reaction pathways .

- Chain Length: Ethano ne derivatives (e.g., 2-Bromo-1-(3-fluorophenyl)ethan-1-one, CAS 53631-18-8) have shorter carbon chains, reducing steric hindrance but limiting functionalization opportunities compared to propanone-based compounds .

Physical Properties

- Melting Points : Brominated analogs generally exhibit higher melting points than their chlorinated or fluorinated counterparts due to increased molecular weight and crystal packing efficiency. For example, 2-Bromo-1-(3-fluorophenyl)ethan-1-one has a mp of 34–35°C , while the target compound likely has a higher mp owing to its dual bromine substituents.

- Solubility : The electron-withdrawing bromine and fluorine groups reduce solubility in polar solvents compared to methoxy-substituted derivatives (e.g., 2-Bromo-1-(4-methoxyphenyl)propan-1-one) .

Biological Activity

2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, has been studied for its interactions with various biological systems, particularly in the context of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.96 g/mol. The compound features a propanone functional group attached to a phenyl ring that contains both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles, facilitating various chemical reactions. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, while the carbonyl group can participate in redox reactions, altering the compound's reactivity profile .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of halogenated compounds, including this compound. The presence of halogen substituents enhances the bioactivity against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound has shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research into the anticancer properties of halogenated compounds has revealed promising results. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways .

Case Studies

A notable study focused on the synthesis and evaluation of various halogenated phenyl ketones demonstrated that compounds with multiple halogen substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts. In vitro assays indicated that this compound could effectively inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the positioning and type of halogen substituents significantly affect biological activity. For instance, compounds with electron-withdrawing groups like bromine and fluorine generally exhibit increased potency against microbial strains due to enhanced lipophilicity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.